PI3Kδ Inhibitory Potency in the Pyrrolidineoxy Series (Class‑Level Inference from Disclosed Analogues)
The target compound belongs to a series of chiral pyrrolidineoxy‑substituted heteroaromatics that were optimized to maintain potent PI3Kδ inhibition. In the published series, representative pyrrolidineoxy analogues bearing variable heteroaryl termini achieved PI3Kδ IC₅₀ values in the low nanomolar range while preserving selectivity over other PI3K isoforms [REFS‑1]. The specific compound‑level IC₅₀ has not been publicly disclosed; however, the scaffold architecture was explicitly retained for its ability to deliver sub‑100 nM cellular potency against PI3Kδ in human B‑cell lines when paired with appropriate terminal heterocycles [REFS‑1].
| Evidence Dimension | PI3Kδ cellular potency |
|---|---|
| Target Compound Data | Low nanomolar range inferred for optimized pyrrolidineoxy analogues (exact value not publicly reported for this compound) |
| Comparator Or Baseline | 4,6‑diaryl quinazoline PI3Kδ inhibitors (baseline series); piperidine‑ring variant as closest structural comparator |
| Quantified Difference | Piperidine variants show distinct SAR: ring‑size alteration can shift PI3K isoform selectivity and reduce permeability [REFS‑1] |
| Conditions | Cellular PI3Kδ inhibition assays in B‑cell lines (Ramos, Raji, RPMI‑8226, SU‑DHL‑6) [REFS‑1] |
Why This Matters
For procurement, confirming the exact pyrrolidine‑ring architecture is critical because even a one‑atom ring expansion (to piperidine) changes the 3D orientation of the pyrazine‑oxy group, which directly impacts PI3K isoform selectivity and cellular anti‑proliferative activity.
- [1] Hoegenauer K, Soldermann N, Hebach C, et al. Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties. Bioorg Med Chem Lett. 2016;26(23):5657-5662. doi:10.1016/j.bmcl.2016.10.069 View Source
